![molecular formula C14H12BrClO2S B14221119 1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene CAS No. 820971-80-0](/img/structure/B14221119.png)
1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromo group, a chlorophenylmethyl group, and a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with bromine and chlorophenylmethyl groups. The methanesulfonyl group can be introduced through sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene involves its interaction with specific molecular targets. The bromo and methanesulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-chloro-2-methylbenzene: Similar in structure but lacks the methanesulfonyl group.
4-Bromophenylmethylsulfoxide: Contains a sulfoxide group instead of a methanesulfonyl group.
Eigenschaften
CAS-Nummer |
820971-80-0 |
|---|---|
Molekularformel |
C14H12BrClO2S |
Molekulargewicht |
359.7 g/mol |
IUPAC-Name |
1-[bromo-(4-chlorophenyl)methyl]-4-methylsulfonylbenzene |
InChI |
InChI=1S/C14H12BrClO2S/c1-19(17,18)13-8-4-11(5-9-13)14(15)10-2-6-12(16)7-3-10/h2-9,14H,1H3 |
InChI-Schlüssel |
OWPHJTBLXPGLBK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


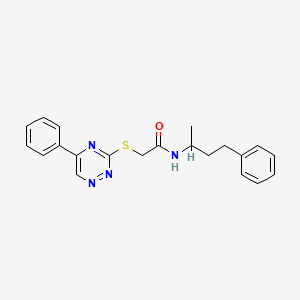
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)


![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
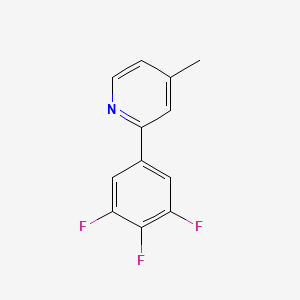
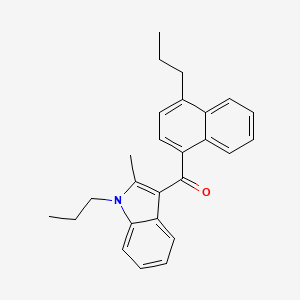
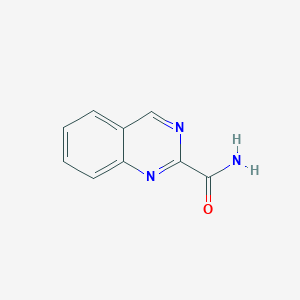
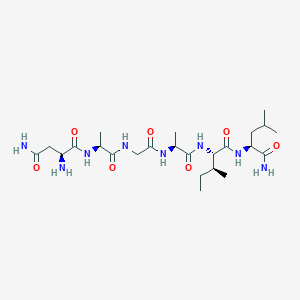
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
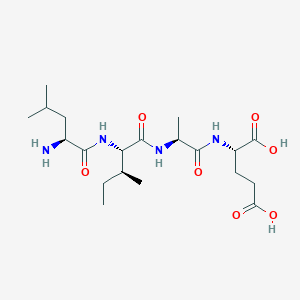
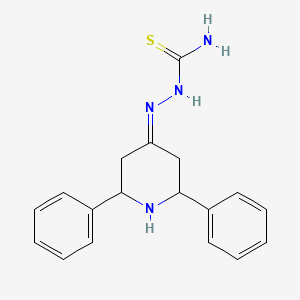
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
